N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole moiety and a cyclopenta[d]pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the cyclopenta[d]pyrimidinyl group through a series of condensation and cyclization reactions. The final step involves the attachment of the acetamide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide shares structural similarities with other benzodioxole and cyclopenta[d]pyrimidine derivatives.
Other similar compounds: include those with variations in the substituents on the benzodioxole or cyclopenta[d]pyrimidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-7-6-21-13-3-1-2-12(13)17(20-18(21)24)27-9-16(23)19-11-4-5-14-15(8-11)26-10-25-14/h4-5,8,22H,1-3,6-7,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZNGSZTYBHIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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